3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid
Overview
Description
3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-tumor activity against various cancer cell lines . This suggests that the compound may target cellular processes or proteins involved in tumor growth and proliferation.
Mode of Action
It’s worth noting that similar compounds have demonstrated the ability to inhibit c-met kinase at the nanomolar level . This suggests that the compound may interact with its targets, leading to changes in cellular processes that result in anti-tumor activity.
Result of Action
Similar compounds have demonstrated excellent anti-tumor activity against various cancer cell lines . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit tumor growth and proliferation.
Biochemical Analysis
Biochemical Properties
3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . The inhibition of c-Met kinase by this compound leads to the suppression of downstream signaling pathways that promote cell proliferation and survival .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has demonstrated potent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of c-Met kinase by this compound results in the downregulation of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade that promotes cell growth and survival, leading to the suppression of tumor cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of c-Met kinase activity and prolonged suppression of tumor cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic processes influence the compound’s pharmacokinetics and overall bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound exhibits a high affinity for plasma proteins, which facilitates its distribution throughout the body . Additionally, it accumulates in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution and activity . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-2-7-11-12-9-10(17)13(4-3-8(15)16)5-6-14(7)9/h5-6H,2-4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWLEKCOFFRANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN(C2=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.